Home > Products > Screening Compounds P134401 > 2-(4-Carboxypiperidin-1-yl)nicotinic acid
2-(4-Carboxypiperidin-1-yl)nicotinic acid - 1187568-83-7

2-(4-Carboxypiperidin-1-yl)nicotinic acid

Catalog Number: EVT-2824482
CAS Number: 1187568-83-7
Molecular Formula: C12H14N2O4
Molecular Weight: 250.254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532)

Compound Description: PF-04991532 is a hepatoselective glucokinase activator investigated for the treatment of type 2 diabetes mellitus. It exhibits preferential activity in the liver over the pancreas, leading to effective glycemic control with a reduced risk of hypoglycemia. []

Relevance: PF-04991532 shares the same nicotinic acid core structure as 2-(4-Carboxypiperidin-1-yl)nicotinic acid. Both compounds feature a carboxylic acid group attached to the nicotinic acid ring, although their substituents at the 2-position differ. PF-04991532 has a complex amide side chain, while the target compound has a 4-carboxypiperidine substituent. Despite these differences, the shared core structure suggests potential similarities in their binding affinities to certain targets and warrants further investigation. []

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)

Compound Description: BMS-688521 is a potent and selective small-molecule antagonist of leukocyte function-associated antigen-1 (LFA-1), a protein involved in immune responses. BMS-688521 exhibits significant in vitro and ex vivo potency and has demonstrated in vivo activity in preclinical studies. []

Relevance: Similar to 2-(4-Carboxypiperidin-1-yl)nicotinic acid, BMS-688521 contains the nicotinic acid moiety. The shared presence of this core structure, despite the different substituents and their complexity, highlights the versatility of nicotinic acid derivatives in medicinal chemistry and their potential applications in targeting diverse biological pathways. []

{4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

Compound Description: JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). JJKK-048 has demonstrated significant analgesic effects in preclinical pain models without causing cannabimimetic side effects at lower doses. []

Relevance: While JJKK-048 does not share the nicotinic acid core with 2-(4-Carboxypiperidin-1-yl)nicotinic acid, both compounds feature a piperidine ring in their structures. JJKK-048 has a piperidine ring directly linked to a triazole ring, while the target compound incorporates the piperidine ring as a substituent to the nicotinic acid core. The presence of piperidine in both compounds suggests this structural element might contribute to their binding interactions with certain targets, although the overall binding modes and pharmacological activities could differ significantly due to the distinct core structures. []

2-(Benzo[d]thiazol-2-yl)nicotinic acid (HL)

Compound Description: HL serves as a ligand in the formation of binary and ternary complexes with Copper(II) and various amino acids. The study explored the chemical speciation and stability constants of these complexes in aqueous solutions. []

Relevance: HL and 2-(4-Carboxypiperidin-1-yl)nicotinic acid share the same fundamental structure: a nicotinic acid core with a substituent at the 2-position. While HL has a benzo[d]thiazole group, the target compound features a 4-carboxypiperidine substituent. This structural similarity suggests potential overlap in their binding preferences and interactions with certain targets, highlighting the importance of the 2-position substituent in modulating biological activity. []

5-(Triazol-1-yl)nicotinic acid (HL)

Compound Description: This compound acts as a versatile ligand for constructing luminescent metal-organic frameworks (LMOFs) with various metal ions. These LMOFs exhibit diverse structures and luminescent properties, demonstrating potential applications as sensors for specific ions. [, , ]

Relevance: HL shares a striking structural resemblance to 2-(4-Carboxypiperidin-1-yl)nicotinic acid, with both featuring a nicotinic acid core and a five-membered nitrogen-containing heterocycle at the 5-position. HL incorporates a triazole ring, while the target compound has a 4-carboxypiperidine substituent. This shared core structure suggests potential similarities in their coordination chemistry and ability to form metal complexes. [, , ]

(±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid

Compound Description: This compound was characterized using X-ray crystallography, revealing its molecular structure and intermolecular interactions in the solid state. []

Relevance: This compound shares the same nicotinic acid core structure with 2-(4-Carboxypiperidin-1-yl)nicotinic acid and also has a substituent at the 2-position. While the specific substituents differ, this structural similarity emphasizes the significance of the nicotinic acid scaffold and the potential for variations at the 2-position to modulate biological activities. []

Overview

2-(4-Carboxypiperidin-1-yl)nicotinic acid is an organic compound characterized by the molecular formula C12_{12}H14_{14}N2_2O4_4 and a molecular weight of 250.25 g/mol. This compound features a piperidine ring substituted with a carboxyl group and is linked to a nicotinic acid moiety. Its unique structure allows it to function as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules .

Source

The compound is cataloged under the CAS number 1187568-83-7 and can be sourced from various chemical suppliers, including BenchChem and Parchem, which provide detailed specifications and potential applications in research and industry .

Classification

2-(4-Carboxypiperidin-1-yl)nicotinic acid falls under the category of carboxylic acids and amines due to its functional groups. It is primarily classified as a heterocyclic compound due to the presence of nitrogen in its piperidine ring, which contributes to its biological activity and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 2-(4-Carboxypiperidin-1-yl)nicotinic acid typically involves the reaction between nicotinic acid and 4-carboxypiperidine. A common synthetic route employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of nicotinic acid and the amine group of 4-carboxypiperidine. This method is favored for its efficiency in producing high yields of the desired product.

Technical Details

In an industrial context, large-scale synthesis may utilize automated reactors under optimized conditions to enhance yield and purity. The process often includes purification techniques such as recrystallization or chromatography, which are essential for isolating the target compound from by-products .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C12_{12}H14_{14}N2_2O4_4
  • Molar Mass: 250.25 g/mol
  • Density: Approximately 1.392 g/cm³ (predicted)
  • Melting Point: Ranges from 208.7 to 210.1 °C (in ethanol)
  • Boiling Point: Estimated at around 515.2 °C (predicted)
  • pKa: Approximately 2.01 (predicted) .
Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxypiperidin-1-yl)nicotinic acid can engage in various chemical reactions, including:

  • Oxidation: This process may convert the compound into corresponding oxides or other derivatives.
  • Reduction: The carboxyl group can be reduced to an alcohol or other functional groups.
  • Substitution: The nicotinic acid portion can participate in substitution reactions where functional groups are replaced by others .

Technical Details

These reactions are significant for modifying the compound's properties or enhancing its biological activity, making it a valuable intermediate in synthetic chemistry.

Mechanism of Action

The mechanism of action for 2-(4-Carboxypiperidin-1-yl)nicotinic acid typically involves interactions with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects. The precise pathways depend on the context of use, including potential therapeutic applications in drug development .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(4-Carboxypiperidin-1-yl)nicotinic acid include:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in polar solvents like ethanol.

Chemical Properties

Key chemical properties include:

  • Reactivity: Can undergo typical organic reactions involving carboxylic acids and amines.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data on these properties aids researchers in understanding how this compound behaves under various conditions, which is crucial for its application in scientific research .

Applications

Scientific Uses

2-(4-Carboxypiperidin-1-yl)nicotinic acid has diverse applications across several scientific fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and reagents in organic reactions.
  • Biology: Investigated for its interactions with enzymes and receptors, contributing to studies on biological pathways.
  • Medicine: Explored for therapeutic potential, including drug development aimed at various diseases.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds .
Introduction to 2-(4-Carboxypiperidin-1-yl)nicotinic Acid in Medicinal Chemistry

Structural and Functional Significance of Nicotinic Acid Derivatives in Drug Design

Nicotinic acid (pyridine-3-carboxylic acid) serves as a privileged scaffold in medicinal chemistry due to its dual roles as a hydrogen-bond acceptor (via the nitrogen atom) and donor/acceptor (via the carboxylic acid group). This bifunctionality enables precise interactions with biological targets, including enzymes, receptors, and transporters [3] [6]. The pyridine ring facilitates π-π stacking and cation-π interactions, while the carboxylic acid allows salt bridge formation or coordination with metal ions in active sites [3] [5]. These properties underpin the broad therapeutic applications of nicotinic acid derivatives, spanning lipid regulation, antimicrobial activity, and central nervous system targeting [3] [9].

Analysis of FDA-approved drugs (2013–2023) reveals that di-substituted pyridines dominate therapeutic agents (45%), with position 2 being the most frequent modification site (68% of drugs), followed by positions 5 (32%) and 3 (28%) [3]. This trend highlights the strategic importance of substitutions for optimizing target engagement. For example:

  • Regorafenib (di-substituted pyridine) inhibits multiple kinase domains in oncology through steric complementarity [3].
  • Isoniazid (isonicotinic acid derivative) disrupts mycolic acid synthesis in Mycobacterium tuberculosis via carboxamide coordination [9].

Table 1: Therapeutic Nicotinic Acid Derivatives and Their Targets

CompoundSubstitution PatternBiological TargetTherapeutic Use
Regorafenib2,4-di-substitutedKinases (VEGFR, PDGFR)Colorectal cancer
Isoniazid4-carboxamideEnoyl-ACP reductase (InhA)Tuberculosis
Avatrombopag3-carboxylateThrombopoietin receptorThrombocytopenia
Elexacaftor3-carboxylateCFTR channelCystic fibrosis

Recent patents (2013–2023) disclose advanced derivatives like 2-benzylsulfanyl-nicotinic acid oxadiazoles and N-acylhydrazones, which exhibit nanomolar potency against Gram-positive pathogens by inhibiting succinate dehydrogenase or cell wall synthesis [3] [9]. This evolution underscores nicotinic acid’s versatility as a template for addressing antibiotic resistance and undruggable targets.

Rationale for Piperidine-Carboxylate Modifications in Bioactive Molecule Development

Piperidine-carboxylate integration into nicotinic acid frameworks addresses three key challenges in drug development: bioavailability, target specificity, and metabolic stability. The piperidine ring’s saturated structure enhances conformational flexibility, enabling adaptation to deep binding pockets, while the carboxylate group introduces pH-dependent solubility or metal-chelating capabilities [5] [9]. This hybrid architecture is particularly valuable for central nervous system (CNS) agents and antimicrobials, where precise physicochemical properties are critical [5] [9].

In GABAA receptor agonists, replacing classic isonipecotic acid scaffolds with 6-aminonicotinic acid-piperidine hybrids improved blood-brain barrier penetration. These compounds achieved sub-micromolar EC50 values (e.g., compound 9a: EC50 = 0.7 µM at α1β2γ2 receptors) by optimizing the distance between protonatable nitrogen and hydrogen-bond acceptors to mimic GABA’s pharmacophore [5]. Similarly, piperidine-linked dithiophosphoric acid salts of nicotinic acid demonstrated enhanced antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 5–10 µg/mL. The piperidine moiety facilitated membrane penetration, while the carboxylate enabled electrostatic interactions with bacterial efflux pumps [9].

Table 2: Impact of Piperidine-Carboxylate Modifications on Bioactivity

Hybrid StructurePharmacological ActivityMechanistic AdvantageReference
6-Aminonicotinic-piperidineGABAA agonism (EC50 0.7 µM)Optimal nitrogen-carboxylate distance for receptor docking [5]
Nicotinic-O,O-menthyl DTPAAntibacterial vs MRSA (MIC 5 µg/mL)Disruption of membrane integrity via lipophilic interactions [9]
Nicotinamide-isopinocampheolAntifungal (IC50 15.8 µM)Enhanced cellular uptake via terpene domains [9]

The steric and electronic balance afforded by piperidine-carboxylate groups also mitigates rapid hepatic metabolism. For instance, incorporation of (1S,2S,3S,5R)-(+)-isopinocampheol-derived dithiophosphates reduced CYP450-mediated oxidation of nicotinic acid derivatives by 60% in microsomal assays [9]. This synergy between nicotinic acid’s directionality and piperidine’s versatility provides a robust platform for next-generation enzyme inhibitors and receptor modulators.

Historical Context of Nicotinic Acid Analogues in Lipid and Metabolic Therapeutics

Nicotinic acid’s legacy in metabolic disease began in 1955 when Rudolf Altschul demonstrated its cholesterol-lowering effects at gram doses, revolutionizing dyslipidemia management [2] [4]. Early research revealed dual mechanisms: inhibition of hormone-sensitive lipase in adipose tissue reduced free fatty acid (FFA) flux to the liver, suppressing very-low-density lipoprotein (VLDL) assembly, while upregulation of ABCA1 transporters enhanced reverse cholesterol transport via high-density lipoprotein (HDL) maturation [2] [4]. These insights positioned nicotinic acid as the first broad-spectrum lipid drug, lowering LDL and triglycerides while raising HDL—effects unmatched by statins alone [2] [8].

The quest for improved derivatives led to sustained-release formulations (e.g., Niaspan®) and receptor-targeted analogues. Key milestones include:

  • 1950s–1970s: Discovery that nicotinic acid reduces total cholesterol by 10–25% and triglycerides by 20–50%, while increasing HDL by 15–35% [4].
  • 1990s: Elucidation of the nicotinic acid receptor (HCAR2/GPR109A), explaining FFA suppression and flushing side effects [2].
  • 2000s: Combination therapies like statin-niacin regimens slowed atherosclerosis progression in trials (e.g., ARBITER 2) [2] [8].

Table 3: Evolution of Nicotinic Acid-Based Lipid Therapies

EraDevelopmentClinical ImpactReference
1955Altschul’s cholesterol-lowering discoveryFoundation of niacin as lipid drug [2]
1980sVLDL/LDL reduction mechanism confirmedEstablished role in atherosclerosis [4]
2000sStatin-niacin combination trials60% reduction in coronary events in some cohorts [2] [8]
20242PY/4PY metabolite-CVD risk linkMechanistic insight into adverse CV effects [8]

However, outcomes from the AIM-HIGH (2011) and HPS2-THRIVE (2014) trials revealed no incremental cardiovascular benefit when adding niacin to statins, dampening enthusiasm [8]. Recent metabolomics studies identified 2PY and 4PY—terminal metabolites of nicotinic acid—as promoters of vascular inflammation via VCAM-1 overexpression, explaining adverse cardiovascular outcomes [8]. This has refocused research on receptor-specific analogues and metabolically stable derivatives like 2-(4-carboxypiperidin-1-yl)nicotinic acid, which aim to retain beneficial lipid effects while minimizing metabolite-related risks. Such compounds represent a convergence of historical insights and modern drug design [2] [4] [8].

Properties

CAS Number

1187568-83-7

Product Name

2-(4-Carboxypiperidin-1-yl)nicotinic acid

IUPAC Name

2-(4-carboxypiperidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C12H14N2O4

Molecular Weight

250.254

InChI

InChI=1S/C12H14N2O4/c15-11(16)8-3-6-14(7-4-8)10-9(12(17)18)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)(H,17,18)

InChI Key

VTHGYDXDECMYTD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.